molecular formula C7H13NO2S B13321607 (1-(Cyclopropylsulfonyl)cyclopropyl)methanamine

(1-(Cyclopropylsulfonyl)cyclopropyl)methanamine

Cat. No.: B13321607
M. Wt: 175.25 g/mol
InChI Key: KNGBSQFKFWDHKF-UHFFFAOYSA-N
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Description

(1-(Cyclopropylsulfonyl)cyclopropyl)methanamine is an organic compound characterized by the presence of cyclopropyl groups attached to a sulfonyl and methanamine moiety

Preparation Methods

The synthesis of (1-(Cyclopropylsulfonyl)cyclopropyl)methanamine typically involves multiple steps, starting from readily available cyclopropyl derivatives. One common synthetic route includes the reaction of cyclopropylmethanamine with a sulfonyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(1-(Cyclopropylsulfonyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(1-(Cyclopropylsulfonyl)cyclopropyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(Cyclopropylsulfonyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclopropyl groups contribute to the compound’s stability and ability to fit into binding pockets, enhancing its efficacy.

Comparison with Similar Compounds

(1-(Cyclopropylsulfonyl)cyclopropyl)methanamine can be compared with other similar compounds, such as:

    (1-Phenylcyclopropyl)methanamine: This compound has a phenyl group instead of a sulfonyl group, leading to different chemical properties and applications.

    (1-(2-Chlorophenyl)cyclopropyl)methanamine:

    (1-(4-Methoxyphenyl)cyclopropyl)methanamine: The methoxy group introduces different electronic effects, impacting its behavior in chemical reactions. The uniqueness of this compound lies in its combination of cyclopropyl and sulfonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

(1-cyclopropylsulfonylcyclopropyl)methanamine

InChI

InChI=1S/C7H13NO2S/c8-5-7(3-4-7)11(9,10)6-1-2-6/h6H,1-5,8H2

InChI Key

KNGBSQFKFWDHKF-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2(CC2)CN

Origin of Product

United States

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